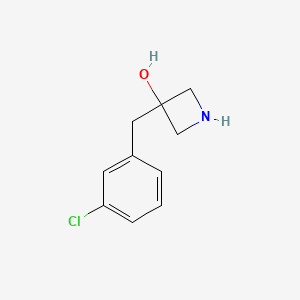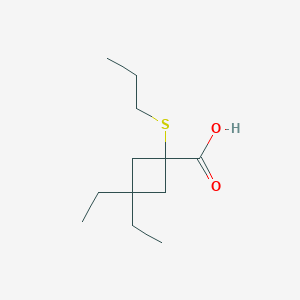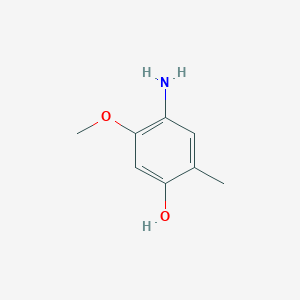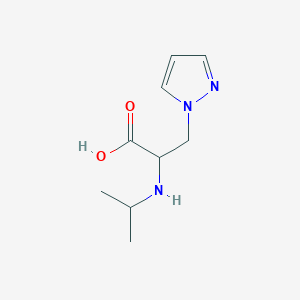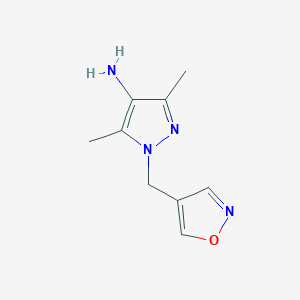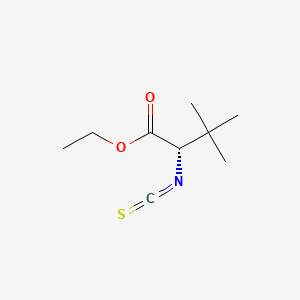![molecular formula C10H14N2O4 B13627307 Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate is a complex organic compound with the molecular formula C10H14N2O4. This compound features a unique bicyclic structure, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate typically involves multiple steps. One common method includes the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions vary widely. Oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields amine derivatives. Substitution reactions can produce a variety of substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in drug development. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications like boceprevir and pf-07321332.
3-Azabicyclo[3.3.1]nonane Derivatives: These compounds have similar bicyclic structures and are used in various chemical reactions.
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: Another bicyclic compound used in organic synthesis.
Uniqueness
Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate |
InChI |
InChI=1S/C10H14N2O4/c1-16-10(15)7(11)2-3-12-8(13)5-4-6(5)9(12)14/h5-7H,2-4,11H2,1H3 |
Clave InChI |
YXZDOCZTQJXSMF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCN1C(=O)C2CC2C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


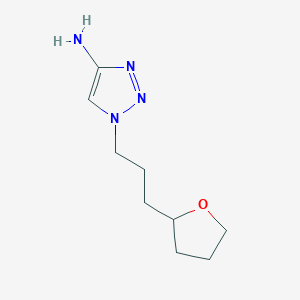
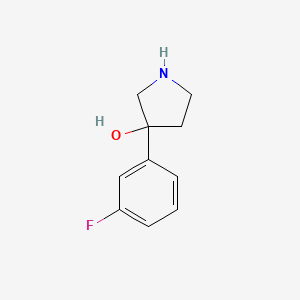

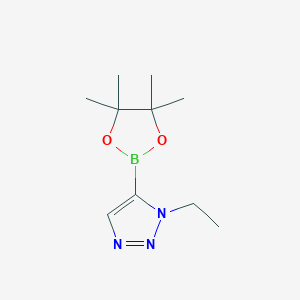

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide](/img/structure/B13627244.png)
